1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the 4-chlorophenyl and 2-methylpropyl groups through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidines.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biological research to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-bromophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-methylphenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
1-(4-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C15H16ClN5 |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5/c1-10(2)7-17-14-13-8-20-21(15(13)19-9-18-14)12-5-3-11(16)4-6-12/h3-6,8-10H,7H2,1-2H3,(H,17,18,19) |
InChI Key |
WDCQBQHTAJTKMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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